5-Bromo-1-butyl-1H-indole-2,3-dione
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Overview
Description
5-Bromo-1-butyl-1H-indole-2,3-dione is a chemical compound that belongs to the class of indoles . Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have various biologically vital properties .
Synthesis Analysis
The synthesis of indole derivatives often involves a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid, operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .Chemical Reactions Analysis
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .Scientific Research Applications
Catalytic Applications in Organic Synthesis
Brønsted acidic ionic liquids have been explored as green and efficient catalysts for the synthesis of fluorinated spiro [indole-thiazinones/thiazolidinones], showcasing the utility of nitrogen-based organic cations in facilitating reactions for producing compounds with potential antihistamine activity. This highlights the role of 5-Bromo-1-butyl-1H-indole-2,3-dione derivatives in synthesizing biologically active molecules using environmentally benign methods (Arya et al., 2012).
Antimicrobial and Antifungal Applications
Derivatives of this compound have been synthesized and evaluated for their antimicrobial and antifungal activities. For example, Schiff and Mannich bases of isatin and its derivatives with triazole have been tested against pathogenic bacteria, fungi, and HIV-1, demonstrating significant antimicrobial potential. This suggests that modifications of the this compound structure could yield potent antimicrobial agents (Pandeya et al., 2000).
Material Science and Molecular Structures
The molecular structure of 5-Bromo-1-(4-bromophenyl)isatin, a derivative of this compound, has been determined, revealing the potential for weak C—H⋯Br and C—H⋯O interactions. This structural insight could be useful in designing materials with specific molecular interactions (El-Hiti et al., 2018).
Pharmacological Applications
The antimicrobial activity of new heterocyclic compounds derived from 5-bromo-2,3-di(furan-2-yl)-1H-indole, a relative of this compound, has been studied. These compounds have shown high antibacterial activity, suggesting their potential application in developing new pharmaceutical agents (Mageed et al., 2021).
Synthesis of Heterocyclic Compounds
Isatins, including this compound and its derivatives, are versatile substrates for synthesizing a variety of heterocyclic compounds. These compounds have applications ranging from drug synthesis to functioning as modulators in biochemical processes (Garden & Pinto, 2001).
Future Directions
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The investigation of novel methods of synthesis have attracted the attention of the chemical community . This suggests that there is a lot of potential for future research in this area.
Properties
IUPAC Name |
5-bromo-1-butylindole-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2/c1-2-3-6-14-10-5-4-8(13)7-9(10)11(15)12(14)16/h4-5,7H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHCOYLIOZLIKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C=C(C=C2)Br)C(=O)C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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